(3-Bromopropyl)(cyclopropyl)sulfane
Description
(3-Bromopropyl)(cyclopropyl)sulfane is a sulfur-containing organobromine compound characterized by a cyclopropyl group and a 3-bromopropyl chain bonded to a sulfur atom. The cyclopropyl moiety introduces ring strain, enhancing reactivity in ring-opening or functionalization reactions, while the bromine atom on the aliphatic chain enables nucleophilic substitution (e.g., SN2 reactions) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pyrrole derivatives via Horner–Wadsworth–Emmons alkenylation . Its structural features make it valuable for constructing complex molecular architectures, including heterocycles and strained carbocyclic systems.
Properties
Molecular Formula |
C6H11BrS |
|---|---|
Molecular Weight |
195.12 g/mol |
IUPAC Name |
3-bromopropylsulfanylcyclopropane |
InChI |
InChI=1S/C6H11BrS/c7-4-1-5-8-6-2-3-6/h6H,1-5H2 |
InChI Key |
DATHNKYBAUVOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(3-Chloropropyl)(phenyl)sulfane
- Structure : Phenyl group replaces cyclopropyl; chlorine replaces bromine.
- Reactivity : The chlorine atom is less electrophilic than bromine, reducing reactivity in nucleophilic substitutions.
- Applications: Used in cyclopropane synthesis via acid-catalyzed reactions with 2-hydroxycyclobutanones to form arylthio-cyclopropyl carbonyl compounds .
- Key Difference : Bromine in (3-Bromopropyl)(cyclopropyl)sulfane offers higher leaving-group ability, favoring faster substitution reactions.
(4-tert-Butylphenyl)(cyclopropyl)sulfane
- Structure : Bulky tert-butylphenyl group replaces bromopropyl chain.
- Physical Properties : Increased steric hindrance reduces solubility in polar solvents compared to the aliphatic bromine-containing analogue.
- Reactivity : Bromination occurs on the aromatic ring (e.g., forming (2-bromo-4-tert-butylphenyl)(cyclopropyl)sulfane), contrasting with the aliphatic bromine in the target compound .
(2-Bromo-4,5-dimethoxyphenyl)(cyclopropyl)sulfane
- Structure : Bromine on an aromatic ring with electron-donating methoxy groups.
- Electronic Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, unlike the aliphatic bromine in the target compound, which directs reactivity toward nucleophilic pathways .
Functional Analogues
Cyclopropyl-Linked HIV Inhibitors
- Example : Urea-PETT compounds with cyclopropyl groups.
- Activity : Cyclopropyl derivatives exhibit higher potency against HIV mutants compared to ethyl-linked analogues due to conformational rigidity enhancing target binding .
- Relevance : The cyclopropyl group in (3-Bromopropyl)(cyclopropyl)sulfane may similarly improve stability or binding in bioactive molecules.
Sulfane Sulfur Compounds (Persulfides, Polysulfides)
- Structure : Contain labile S–S bonds (e.g., RSSH, RSnR) versus stable C–S bonds in the target compound.
- Reactivity : Sulfane sulfur transfers sulfur atoms to acceptors (e.g., thiols, cyanide), enabling regulatory roles in protein persulfidation and H₂S release .
- Biological Role : Antioxidant and signaling properties, contrasting with the synthetic utility of (3-Bromopropyl)(cyclopropyl)sulfane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
